molecular formula C14H25B B14637673 9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- CAS No. 53535-83-4

9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-

Cat. No.: B14637673
CAS No.: 53535-83-4
M. Wt: 204.16 g/mol
InChI Key: WPQWKTXOGRRCFX-UHFFFAOYSA-N
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Description

9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- is an organoborane compound widely used in organic chemistry. This colorless solid is known for its role as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .

Preparation Methods

9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction conditions often involve the use of tetrahydrofuran (THF) as a solvent. The compound can also be synthesized through the thermal redistribution of 9-n-propyl-9-Borabicyclo[3.3.1]nonane . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidative cleavage and potassium hydroxide (KOH) in aqueous solutions. Major products formed from these reactions include terminal alcohols and various organoboranes .

Mechanism of Action

The mechanism of action of 9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- involves its role as a hydroboration reagent. The compound adds across double bonds in alkenes, forming organoboranes. This reaction proceeds via a 1,4-hydroboration mechanism, where the boron atom adds to the less substituted carbon atom of the double bond . The resulting organoborane can then undergo further reactions, such as oxidation or substitution, to form various products.

Comparison with Similar Compounds

9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- is unique due to its high regioselectivity and mild reaction conditions. Similar compounds include:

These compounds share similar reactivity but differ in their stability, selectivity, and ease of preparation.

Properties

CAS No.

53535-83-4

Molecular Formula

C14H25B

Molecular Weight

204.16 g/mol

IUPAC Name

9-cyclohexyl-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C14H25B/c1-2-6-12(7-3-1)15-13-8-4-9-14(15)11-5-10-13/h12-14H,1-11H2

InChI Key

WPQWKTXOGRRCFX-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)C3CCCCC3

Origin of Product

United States

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